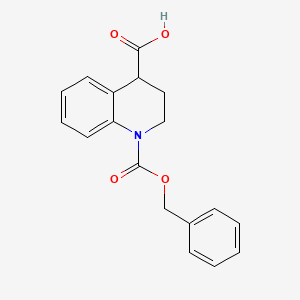

1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound that is part of the class of compounds known as N-substituted 3-pyrrolines . It is also known as N-benzyloxycarbonyl 3-pyrroline . The empirical formula of this compound is C12H13NO2 .

Synthesis Analysis

The synthesis of this compound involves the highly regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones . The hydride reduction of the resulting 2-phospho-4-oxopiperidine proceeds with high diastereofacial preference using NaBH4 . In the last step, the cleavage of N-Cbz group under hydrogenolysis followed by the hydrolysis of the phosphonate or phosphinate functionalities, leads to the target cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic acids, respectively .Chemical Reactions Analysis

The compound is involved in the thermolysin-catalysed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester . This reaction involves consecutive reactions of Z-L-Asp and L-Phe-OMe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonists

Research by Carling et al. (1992) on 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, which are structurally related to 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has demonstrated their potential as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, showed varying potency based on conformational effects and substitutions at the 4-position, highlighting the importance of correctly positioned hydrogen-bond-accepting groups for binding to the receptor. This study suggests the relevance of such compounds in neurological research and potential therapeutic applications (Carling et al., 1992).

Synthesis and Stereochemistry

Huber and Seebach (1987) described the synthesis of tetrahydroisoquinolines by diastereoselective alkylation, including methods relevant to the production of compounds related to this compound. This work contributes to the broader field of organic synthesis, offering a pathway to enantiomerically pure tetrahydroisoquinolines and highlighting the potential for the development of novel pharmaceuticals and chemicals (Huber & Seebach, 1987).

Methodologies in Organic Synthesis

Schuster, Lázár, and Fülöp (2010) explored the three-component reactions involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, leading to the synthesis of 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This research underlines innovative approaches in organic synthesis, enabling the creation of complex molecules for various scientific applications (Schuster et al., 2010).

Peptide Synthesis and Structural Analysis

Cerrini et al. (1979) investigated the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, demonstrating the utility of these compounds in the study of peptides and proteins. This research provides insights into the structural characteristics of peptides incorporating constrained amino acids, which could influence the design of peptide-based therapeutics (Cerrini et al., 1979).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl 4-Oxo-1-piperidinecarboxylate, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, mist, or vapor, avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Peptides and peptide-based compounds like 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid have shown wide applications in medicine and biotechnology and have risen in prominence as potential drugs of the future . The study of peptides and protein-based biomaterials is of interest in itself because it probes and advances basic understanding of how natural biomaterials are constructed and used in biology .

Eigenschaften

IUPAC Name |

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)15-10-11-19(16-9-5-4-8-14(15)16)18(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRJNMFBBDNRAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722679.png)

![2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2722680.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2722684.png)

![Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2722685.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)

![2-(4-Bromophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2722687.png)

![1-(3-phenylpropyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2722690.png)

![N-benzyl-6-[(4-nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2722691.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2722694.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2722698.png)

![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)